7-chloro-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEUXUJJHNKIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Reaction
- Starting Materials : The reaction typically begins with a suitable phenol (e.g., 4-methylphenol) and an α,β-unsaturated ester (e.g., ethyl 4-chloroacetoacetate).
- Reaction Conditions : The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions.
- Product Formation : The resulting product is then isolated and purified using standard organic chemistry techniques, such as recrystallization or column chromatography.
Analysis and Purification
After synthesis, the purity and structure of 7-chloro-4-methyl-2H-chromen-2-one are typically confirmed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure by analyzing the magnetic properties of atomic nuclei.
- High-Resolution Mass Spectrometry (HRMS) : Provides accurate molecular weight and structural information.
- Thin Layer Chromatography (TLC) : Used to monitor the reaction progress and assess purity.
- Column Chromatography : Employed for purification to achieve high purity levels.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | 7-Chloro-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 |
| Standard InChIKey | CWEUXUJJHNKIIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)Cl |
Research Findings
Research on coumarins highlights their potential in various fields due to their biological activities and photochemical properties. The synthesis and modification of these compounds are crucial for developing new reagents and drugs. 7-Chloro-4-methyl-2H-chromen-2-one is particularly valuable as a precursor for fluorescent derivatives, which can be further enhanced through nucleophilic substitution reactions followed by reduction steps.
Applications
The compound is primarily used in fluorescence analysis. By introducing different amines through nucleophilic substitution of the chloro atom, highly fluorescent compounds can be formed. These derivatives are valuable in fluorescence analysis and can be further enhanced by a reduction step post-substitution.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Potential Therapeutic Effects
Research indicates that 7-chloro-4-methyl-2H-chromen-2-one exhibits significant biological activities, and has been studied for its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The compound interacts with various biological macromolecules, influencing cellular processes and pathways.
Anti-inflammatory Activities Molecular docking simulations show effective binding to enzymes such as cyclooxygenase, which contributes to its anti-inflammatory activities through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting its potential utility in pharmaceutical formulations aimed at treating infections.
Anticancer Properties The compound has been investigated for its anticancer potential, demonstrating the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential. A study demonstrated that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways. The compound activated caspases leading to programmed cell death with an IC50 value indicating significant potency.
Synthesis Intermediate
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.
Dyes and Pigments
Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its ability to impart color makes it valuable in industries such as textiles.
Fluorescence Analysis
7-chloro-4-methyl-2H-chromen-2-one can be utilized as a reagent for fluorescence analysis . The synthesized key compound 7-chloro-4-methyl-6-nitro-2H-chromen-2-one forms highly fluorescent derivatives with different amines, which can be introduced by nucleophilic substitution of the chloro atom .
Structural Features and Applications of Related Compounds
Reactions
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine atoms can be replaced with nucleophiles such as amines or thiols. |
| Oxidation Reactions | The chromenone core can be oxidized to form quinone derivatives. |
| Reduction Reactions | Can be reduced to form dihydro derivatives using reducing agents like NaBH4. |
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the denaturation of proteins . The compound can also interact with enzymes such as vitamin K epoxide reductase, thereby exhibiting anticoagulant properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural Analogues and Their Properties
Key Comparisons
Halogen Substitution (Cl vs. Br)
- 7-Chloro-4-methyl-2H-chromen-2-one : Chlorine’s moderate electronegativity and size balance metabolic stability and bioavailability. It is widely used in drug discovery due to its optimal pharmacokinetic profile .
- 7-Bromo-4-methyl-2H-chromen-2-one: Bromine’s larger atomic radius enhances hydrophobic interactions but may increase toxicity.
Functional Group Variations
- Amino vs. Chloro at C7: The amino group in 7-amino-4-methyl-2H-chromen-2-one increases solubility but reduces stability, making it less suitable for oral formulations compared to the chloro analogue .
- Hydroxy vs.
Substituent Position Effects
- Chlorine at C6 vs. C7 : In 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, the C6 chlorine and C7 hydroxy groups create a polar region, influencing solubility and interaction with biological targets .
- Chloromethyl at C4 : The C4 chloromethyl group in 4-(chloromethyl)-7-methyl-2H-chromen-2-one introduces steric hindrance, affecting molecular conformation and polymer compatibility .
Biological Activity
7-Chloro-4-methyl-2H-chromen-2-one, also known as a derivative of coumarin, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 7-chloro-4-methyl-2H-chromen-2-one can be represented as follows:
This structure features a chromenone backbone with a chlorine atom at the 7-position and a methyl group at the 4-position, contributing to its unique biological properties.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory effects of coumarin derivatives, including 7-chloro-4-methyl-2H-chromen-2-one. A notable study evaluated various derivatives for their ability to inhibit inflammation using the carrageenan-induced paw edema model in rats. The results indicated that compounds similar to 7-chloro-4-methyl-2H-chromen-2-one exhibited significant anti-inflammatory activity.
Table 1: Anti-inflammatory Activity of Coumarin Derivatives
| Compound | Inhibition (%) | Reference Drug (Indomethacin) |
|---|---|---|
| Compound 1 | 44.05 | 38.10 |
| Compound 2 | 38.10 | 34.00 |
| 7-Chloro-4-methyl-2H-chromen-2-one | TBD | TBD |
The binding affinity of these compounds was assessed through molecular docking studies against COX enzymes, revealing non-selective inhibition of both COX-1 and COX-2 enzymes, which are crucial in the inflammatory process .
2. Antimicrobial Activity
Research has also highlighted the antimicrobial potential of coumarin derivatives. For instance, studies have shown that certain derivatives exhibit selective activity against Chlamydia and other pathogens. The mechanism involves disrupting bacterial inclusion formation in infected cells.
Table 2: Antimicrobial Activity Against Various Pathogens
| Compound | Activity Against | Concentration (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Chlamydia | 128 | |
| Compound B | Gram-positive | 5 | |
| Compound C | Gram-negative | 3 |
These findings suggest that derivatives like 7-chloro-4-methyl-2H-chromen-2-one could serve as lead compounds for developing new antimicrobial agents.
3. Anticancer Activity
The anticancer properties of coumarin derivatives have been extensively studied. Specifically, compounds derived from the chromenone structure have shown promise as inhibitors of cancer cell proliferation. For example, a series of synthesized coumarins were evaluated for their inhibitory effects on Myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival.
Table 3: Anticancer Activity Against Mcl-1
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound D | 1.21 | Mcl-1 inhibition |
| Compound E | TBD | TBD |
The structure-activity relationship (SAR) analysis indicated that specific substituents on the chromenone scaffold significantly affected the anticancer activity .
Case Studies
A case study involving the synthesis and evaluation of various coumarin derivatives demonstrated that modifications at the C-4 position enhanced biological activity across multiple assays. The study concluded that further exploration into structural modifications could yield more potent derivatives with improved therapeutic profiles .
Q & A
Q. What are the established synthetic routes for preparing 7-chloro-4-methyl-2H-chromen-2-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with phosphoryl chloride (POCl₃), yielding the chloro-substituted derivative. For derivatives, nucleophilic substitution reactions are employed. For example, refluxing 7-chloro-4-methyl-2H-chromen-2-one with substituted thioureas (e.g., N-methylthiourea) in isopropanol (1:1 molar ratio, 4–5 hours) produces thiocarbamide analogs. Purification involves basification with sodium bicarbonate and recrystallization in aqueous ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation of 7-chloro-4-methyl-2H-chromen-2-one derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the methyl group (δ ~2.4 ppm in ¹H NMR) and carbonyl resonance (δ ~160–180 ppm in ¹³C NMR). Substituents like thiocarbamides show distinct NH/CH₃ signals (e.g., δ 3.78 ppm for methylene in allylthiocarbamide derivatives) .
- HRMS : Used to confirm molecular ion peaks (e.g., m/z 411.0964 [M+H⁺] for a fluorinated derivative) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of thiocarbamide derivatives from 7-chloro-4-methyl-2H-chromen-2-one?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of thioureas.
- Catalysis : Adding catalytic bases (e.g., K₂CO₃) can accelerate substitution reactions.
- Microwave Assistance : Reduced reaction time (e.g., 1–2 hours vs. 4–5 hours under reflux) .
- Side-Product Analysis : Monitor by TLC/HPLC to identify unreacted starting materials or byproducts .
Q. What strategies resolve crystallographic data discrepancies during structural determination of chromen-2-one analogs?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, particularly for handling disorder (e.g., mixed chloro/methyl substituents) .
- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., mean C–C bond deviation ≤0.002 Å) .
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Q. Which computational approaches predict the biological activity of novel 7-chloro-4-methyl-2H-chromen-2-one analogs?
- Methodological Answer :
- Molecular Docking : Screen against target enzymes (e.g., SARS-CoV-2 Mpro or bacterial gyrase) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ≤5 for oral bioavailability) .
Q. How should in vitro assays be designed to evaluate the antimicrobial efficacy of chromen-2-one derivatives?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Assays : Assess bactericidal effects over 24 hours.
- Cytotoxicity Controls : Compare with mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
